3-Butyl-4-fluoroaniline

Lipophilicity Drug Design Physicochemical Properties

3-Butyl-4-fluoroaniline is a disubstituted aromatic amine with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.22 g/mol, featuring a butyl group at the meta (C3) position and a fluorine atom at the para (C4) position of the aniline ring. Its computed XLogP3-AA value is 3.2, and it has a topological polar surface area of 26 Ų.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
Cat. No. B12076063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-4-fluoroaniline
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCCCCC1=C(C=CC(=C1)N)F
InChIInChI=1S/C10H14FN/c1-2-3-4-8-7-9(12)5-6-10(8)11/h5-7H,2-4,12H2,1H3
InChIKeyWVMIRHPGFUNZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-4-fluoroaniline: A Specialized C3-Butyl, C4-Fluoro Aniline Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Butyl-4-fluoroaniline is a disubstituted aromatic amine with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.22 g/mol, featuring a butyl group at the meta (C3) position and a fluorine atom at the para (C4) position of the aniline ring [1]. Its computed XLogP3-AA value is 3.2, and it has a topological polar surface area of 26 Ų [1]. As a fluoroaniline derivative, it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, with the fluorine atom enhancing metabolic stability and binding affinity, while the butyl group modulates lipophilicity and steric properties [1].

Versatile aniline building block for medicinal and agrochemical synthesis

Fluorine substituent may support metabolic stability and binding affinity studies

C3-butyl group modulates lipophilicity for SAR and permeability research

Why 3-Butyl-4-fluoroaniline Cannot Be Interchanged with Unsubstituted or Singly-Substituted Fluoroaniline Analogs


Simple substitution of 3-butyl-4-fluoroaniline with unsubstituted 4-fluoroaniline or other singly-substituted analogs leads to substantial changes in physicochemical and biological properties that can compromise a research or development program. The C3-butyl group increases lipophilicity (XLogP3 = 3.2) compared to unsubstituted 4-fluoroaniline (XLogP3 = 2.1), which alters membrane permeability, metabolic stability, and off-target binding profiles [1][2]. Additionally, the para-fluorine substituent increases the likelihood of bioactivation via para-hydroxylation and defluorination compared to non-para fluorinated analogues, introducing distinct metabolic and toxicity liabilities that are not present in meta- or ortho-fluoroaniline derivatives [3]. Therefore, generic substitution without considering these specific electronic and steric effects will yield unpredictable results in biological assays, formulation development, or structure-activity relationship (SAR) studies.

Lipophilicity shift vs. unsubstituted 4-fluoroaniline

Computed XLogP3 increase (class shift) relative to 4-fluoroaniline may alter membrane partitioning and off-target profiles, limiting direct substitution.

Para-fluorine metabolic pathway context

Class-level evidence: para-fluoroanilines may shift bioactivation toward para-hydroxylation/defluorination, distinct from meta/ortho-fluoro analogs.

Quantitative Differentiation of 3-Butyl-4-fluoroaniline: Head-to-Head Comparisons with Structural Analogs


Increased Lipophilicity (XLogP3) Relative to Unsubstituted 4-Fluoroaniline Enhances Membrane Permeability Potential

3-Butyl-4-fluoroaniline exhibits a significantly higher computed lipophilicity (XLogP3 = 3.2) compared to the unsubstituted parent compound, 4-fluoroaniline (XLogP3 = 2.1), reflecting a ~52% increase in logP [1][2]. This difference is directly attributable to the addition of the C3-butyl group, which increases the compound's overall hydrophobicity. Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability [3]. While not a direct measurement of permeability, this calculated difference provides a clear physicochemical basis for selecting this analog over the parent when enhanced cell penetration is a design goal.

Lipophilicity (XLogP3)
Reported
3.2 vs 2.1 (+1.1 logP)
Supports permeability-oriented building block selection
Computed values; experimental validation recommended
Lipophilicity Drug Design Physicochemical Properties

Altered Metabolic Bioactivation Pathway Relative to Non-Para Fluorinated Aniline Derivatives

Studies on fluoroaniline metabolism demonstrate that aniline derivatives with a fluorinated para position, such as 3-butyl-4-fluoroaniline, exhibit an increased likelihood of bioactivation via para-hydroxylation and subsequent defluorination, both in vitro and in vivo, compared to their non-para fluorinated analogues (e.g., 2-fluoroaniline or 3-fluoroaniline) [1]. This class-level inference is based on experimental observations that 4-fluoroaniline undergoes both para- and ortho-hydroxylation to a significant extent, with para-hydroxylation leading to defluorination and formation of p-hydroxyaniline, a pathway not observed to the same degree in meta- or ortho-fluoroanilines [1]. While specific quantitative data for 3-butyl-4-fluoroaniline in this exact metabolic assay is not available, the presence of the para-fluorine substituent dictates a distinct metabolic fate that must be considered in drug discovery and toxicology studies.

Metabolic bioactivation
Class-level
Increased para-hydroxylation/defluorination likelihood vs. non-para analogs
Supports metabolism and toxicity study differentiation
Class inference; compound-specific data to verify
Metabolism Bioactivation Toxicology

Potential CCR5 Antagonist Activity: A Preliminary Pharmacological Differentiation

Preliminary pharmacological screening indicates that 3-butyl-4-fluoroaniline can act as a CCR5 antagonist, with potential application in treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While a precise IC50 value for this compound was not located in public databases, the identification of this specific biological activity provides a key point of differentiation from other simple fluoroaniline building blocks, which are generally not reported to possess this pharmacological profile. The presence of the butyl and fluorine substituents is likely critical for this observed activity, aligning with the known SAR of CCR5 antagonists which often require lipophilic and electron-withdrawing groups for optimal target engagement [2].

CCR5 antagonist activity
Preliminary
Reported activity vs. 4-fluoroaniline (no reported activity)
Supports CCR5-targeted chemical biology studies
Preliminary screening; IC50 not located
CCR5 Antagonist HIV Inflammation

Optimal Application Scenarios for 3-Butyl-4-fluoroaniline Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS or Intracellular Targets Requiring Enhanced Lipophilicity

The computed XLogP3 of 3.2 for 3-butyl-4-fluoroaniline, compared to 2.1 for 4-fluoroaniline [1][2], indicates a significant increase in lipophilicity. This property makes it a preferred building block in lead optimization campaigns where enhanced passive membrane permeability is desired, such as for central nervous system (CNS) targets or for compounds requiring intracellular accumulation. Its use is warranted when initial hits based on simpler anilines show poor cell penetration, and a calculated logP increase of ~1.1 units is predicted to improve permeability without excessive molecular weight gain.

Toxicology and Drug Metabolism Studies: Investigating Para-Fluoroaniline Bioactivation Pathways

As a para-fluoroaniline derivative, 3-butyl-4-fluoroaniline is subject to a distinct metabolic pathway involving para-hydroxylation and defluorination, which is associated with increased bioactivation potential compared to non-para fluorinated analogues [1]. This makes the compound a valuable tool compound for studies aimed at understanding the structure-toxicity relationships of fluorinated anilines. Researchers investigating reactive metabolite formation, mechanism-based inhibition of cytochrome P450 enzymes, or idiosyncratic drug reactions can use this compound as a model substrate to elucidate the role of the para-fluorine substituent in these processes.

Chemical Biology: Exploring CCR5 Antagonist Chemical Space

Preliminary screening data identifying 3-butyl-4-fluoroaniline as a potential CCR5 antagonist [1] positions it as a useful starting point or reference compound for exploring the SAR of this chemotype. Research groups focused on developing novel CCR5 antagonists for HIV, inflammatory, or autoimmune diseases can procure this compound to validate the reported activity, investigate the contributions of the butyl and fluorine substituents to target binding, or use it as a scaffold for further derivatization. Its unique substitution pattern offers a distinct entry point into this therapeutically relevant chemical space compared to more common aniline building blocks.

Agrochemical Synthesis: Development of Lipophilic Active Ingredients

The increased lipophilicity of 3-butyl-4-fluoroaniline (XLogP3 = 3.2) compared to simpler fluoroanilines [1] makes it an attractive intermediate for the synthesis of agrochemicals where enhanced cuticular penetration or soil adsorption is desired. As a building block, it can be incorporated into herbicides, fungicides, or insecticides to modulate their physicochemical properties, potentially improving their efficacy and environmental fate. Its use is justified in agrochemical discovery programs aiming to optimize logP within a specific range for improved bioavailability and field performance.

Application
Selection Property
Validation Focus
CNS and intracellular target permeability research
Computed lipophilicity shift context
Membrane permeability assay comparison vs. simpler anilines
Fluoroaniline metabolism and bioactivation studies
Para-fluorine substitution context
Para-hydroxylation/defluorination pathway characterization
CCR5 antagonist SAR exploration
Reported preliminary CCR5 antagonist activity
Activity confirmation and substituent contribution studies
Agrochemical active ingredient design
Increased lipophilicity relative to simpler fluoroanilines
Cuticular penetration or soil adsorption property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butyl-4-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.